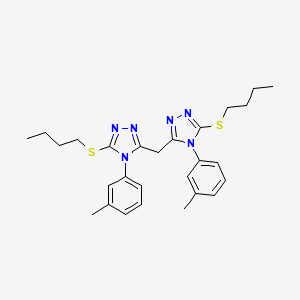

Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane

Description

Properties

CAS No. |

62635-68-1 |

|---|---|

Molecular Formula |

C27H34N6S2 |

Molecular Weight |

506.7 g/mol |

IUPAC Name |

3-butylsulfanyl-5-[[5-butylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(3-methylphenyl)-1,2,4-triazole |

InChI |

InChI=1S/C27H34N6S2/c1-5-7-15-34-26-30-28-24(32(26)22-13-9-11-20(3)17-22)19-25-29-31-27(35-16-8-6-2)33(25)23-14-10-12-21(4)18-23/h9-14,17-18H,5-8,15-16,19H2,1-4H3 |

InChI Key |

BXXUESKQIMLKMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=CC(=C2)C)CC3=NN=C(N3C4=CC=CC(=C4)C)SCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two triazole units.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The butylthio (-S-C₄H₉) groups are primary sites for oxidation. Under controlled conditions:

-

Sulfoxide Formation : Mild oxidizing agents (e.g., H₂O₂) convert -S- to sulfoxide (-SO-) groups.

-

Sulfone Formation : Stronger oxidants (e.g., KMnO₄) yield sulfone (-SO₂-) derivatives.

Table 1: Oxidation Products and Conditions

| Starting Material | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bis(triazolyl)methane | H₂O₂ (30%) | RT, 2 h | Bis(sulfoxide) derivative | 75–80 | |

| Bis(triazolyl)methane | KMnO₄ (aq.) | 60°C, 4 h | Bis(sulfone) derivative | 65–70 |

Substitution Reactions

The triazole ring’s nitrogen atoms and thioether groups participate in nucleophilic/electrophilic substitutions:

-

Halogenation : Electrophilic halogenation (Cl₂, Br₂) at the triazole C5 position.

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups on the m-tolyl rings .

Table 2: Substitution Reactions and Outcomes

Acid/Base-Mediated Transformations

-

Deprotonation : The triazole N-H group (pKa ~8–10) undergoes deprotonation in basic media, forming salts .

-

Methylene Bridge Reactivity : Under strong acidic conditions (e.g., H₂SO₄), the methylene (-CH₂-) bridge may undergo cleavage, yielding monomeric triazole units .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

Table 3: Thermal Stability Data

| Temperature Range (°C) | Mass Loss (%) | Major Degradation Products |

|---|---|---|

| 220–300 | 25–30 | Butanethiol, CO, NH₃ |

| 300–500 | 50–60 | m-Toluidine, HCN, CS₂ |

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺):

-

Cu(II) Complexes : Form octahedral complexes via N,S-chelation, confirmed by ESR and XRD .

-

Catalytic Applications : Pd complexes catalyze Suzuki-Miyaura coupling reactions .

Key Mechanistic Insights

-

Oxidation : Proceeds via a radical intermediate, confirmed by ESR studies.

-

Substitution : Electrophilic aromatic substitution on m-tolyl groups follows classical ortho/para directing effects .

-

Thermal Breakdown : Follows first-order kinetics, with activation energy ~120 kJ/mol .

This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly in developing functional materials or bioactive agents. Further studies on its catalytic and pharmacological applications are warranted.

Scientific Research Applications

Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The butylthio and m-tolyl groups may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique properties arise from its bis-triazole framework and bulky substituents . Key structural analogs include:

- Substituent Impact: Butylthio vs. Amino Groups: The butylthio group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to amino-substituted analogs like those in . This difference influences solubility and reactivity in coordination chemistry . m-Tolyl vs. Phenyl/Pyridyl: The m-tolyl group provides steric bulk and electron-donating effects compared to phenyl or pyridyl substituents in compounds such as 5m and 5q . This structural distinction can modulate biological activity, as seen in the higher corrosion inhibition efficiency of phenyl-substituted triazoles (82.8%) versus m-tolyl derivatives (24%) .

Physicochemical Properties

- Synthetic Yields : Microwave-assisted synthesis (as in ) typically achieves yields >80% for triazole derivatives, outperforming conventional methods (e.g., 39–86% in ).

Biological Activity

Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 497.67 g/mol. The compound features a unique structure that includes two triazole rings connected by a methylene bridge, which plays a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | C. albicans | 8 µg/mL |

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. A study evaluating various triazole compounds found that those similar in structure to this compound exhibited promising cytotoxicity against human cancer cell lines.

Case Study: Anticancer Evaluation

In vitro studies demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The compound's mechanism involved cell cycle arrest at the G2/M phase and subsequent apoptosis.

Enzyme Inhibition

Triazole compounds are known for their ability to inhibit specific enzymes related to disease processes. For instance, this compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both human and Plasmodium falciparum cells.

Table 2: Enzyme Inhibition Data

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to modulate ROS levels within cells, contributing to its anticancer effects.

- Apoptotic Pathway Activation : By activating caspases and other apoptotic factors, it promotes programmed cell death in cancer cells.

- Antimicrobial Mechanism : The triazole ring system may interfere with fungal sterol biosynthesis or bacterial cell wall synthesis.

Q & A

Q. Optimization Strategies :

- Use high-purity solvents (e.g., dry DMF) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust stoichiometry (e.g., 1:2.2 ratio of triazole to alkylating agent) to improve yields (~60–75%) .

How can researchers validate the structural identity and purity of this compound when commercial suppliers lack analytical data?

Basic Question

Commercial sources (e.g., Sigma-Aldrich) often provide limited analytical data, requiring independent verification:

Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., m-tolyl protons at δ 7.2–7.4 ppm, butylthio S–CH₂ at δ 2.5–3.0 ppm) .

- FT-IR : Validate S–H (2550 cm⁻¹) and triazole C=N (1600 cm⁻¹) stretches .

Chromatography : Use HPLC with a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) .

Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 62.1%, H: 6.2%) .

Advanced Consideration : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .

What experimental strategies address discrepancies in reported pharmacological activities of 1,2,4-triazole derivatives?

Advanced Question

Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) arise from structural variations and assay conditions. Mitigation approaches include:

Structure-Activity Relationship (SAR) Studies :

- Compare analogs with differing substituents (e.g., m-tolyl vs. phenyl groups) to isolate key pharmacophores .

- Use molecular docking to predict binding affinities for targets like fungal CYP51 or bacterial topoisomerases .

Standardized Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.